Propyl hydrogen methylphosphonate
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Overview
Description
Propyl hydrogen methylphosphonate is an organophosphorus compound with the chemical formula C4H11O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an alkyl group and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl hydrogen methylphosphonate can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with methylphosphonic dichloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C3H7OH+CH3P(O)Cl2+Et3N→C4H11O3P+Et3N.HCl
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
Propyl hydrogen methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the alkyl group is replaced by another nucleophile.
Oxidation and Reduction: The phosphorus atom in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acids or bases.
Substitution: Common reagents include alkyl halides and bases such as triethylamine.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Hydrolysis: Yields phosphonic acids.
Substitution: Produces substituted phosphonates.
Oxidation: Forms phosphine oxides.
Scientific Research Applications
Propyl hydrogen methylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its role in the development of antiviral drugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, herbicides, and chelating agents.
Mechanism of Action
The mechanism of action of propyl hydrogen methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl hydrogen methylphosphonate
- Butyl hydrogen methylphosphonate
- Phenyl hydrogen methylphosphonate
Comparison
Propyl hydrogen methylphosphonate is unique due to its specific alkyl group, which influences its reactivity and applications. Compared to ethyl and butyl analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications. Phenyl hydrogen methylphosphonate, on the other hand, has a more rigid structure and is often used in different contexts such as aromatic substitution reactions .
Properties
Molecular Formula |
C4H11O3P |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
methyl(propoxy)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
WPEAFCGWTBGVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)O |
Origin of Product |
United States |
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